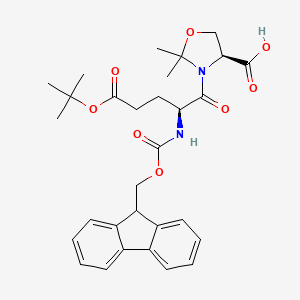
5-(hydroxymethyl)-4-((isobutylamino)methyl)-2-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxy, isobutylaminomethyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the hydroxy, isobutylaminomethyl, and methyl groups through various substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a hydrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups to the pyridine ring.
Applications De Recherche Scientifique
(5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted pyridines with hydroxy, alkylaminomethyl, and methyl groups. Examples include:
- 4-Hydroxy-2-methylpyridine
- 5-Hydroxy-3-isobutylaminomethylpyridine
Uniqueness
What sets (5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
21666-78-4 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-2-methyl-4-[(2-methylpropylamino)methyl]pyridin-3-ol |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)4-13-6-11-10(7-15)5-14-9(3)12(11)16/h5,8,13,15-16H,4,6-7H2,1-3H3 |
Clé InChI |
DXTHPVTWOSIBQD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CNCC(C)C)CO |
SMILES canonique |
CC1=NC=C(C(=C1O)CNCC(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


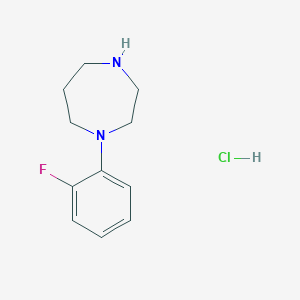
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)
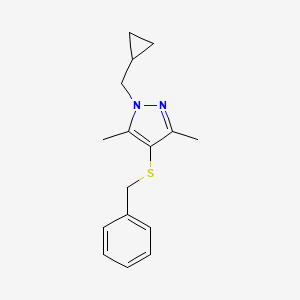
![tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1448522.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)
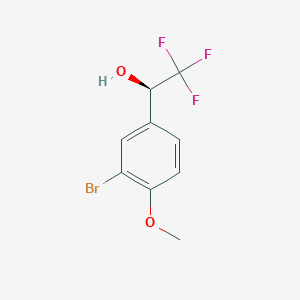
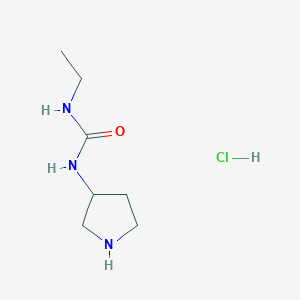

![tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448531.png)

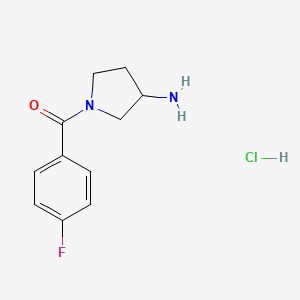
![1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide](/img/structure/B1448537.png)
